N-Methyl Fenoldopam Hydrochloride
Description
Properties
Molecular Formula |
C₁₇H₁₉Cl₂NO₃ |
|---|---|
Molecular Weight |
356.04 |
Synonyms |
N-Methyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol Hydrochloride; USP Fenoldopam Related Compound A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
- Fenoldopam Mesylate: The mesylate salt form of Fenoldopam is widely studied for its D1 receptor selectivity and vasodilatory effects. Its structure includes a methanesulfonate counterion, which may improve aqueous solubility compared to the hydrochloride form. The hydrochloride salt in N-Methyl Fenoldopam could offer distinct crystallization or stability properties .
- Fenoldopam Bromide: Used in anti-tubercular research, this salt form demonstrates altered biological activity, such as inducing elongated cell morphology in Mycobacterium tuberculosis under nitrogen limitation . The bromide ion’s larger size may influence receptor interaction or cellular uptake compared to hydrochloride.
- N-Methyl Para-Methyl Phenyl Fentanyl Hydrochloride: Though pharmacologically distinct (an opioid), this compound highlights the role of N-methylation in enhancing lipophilicity and receptor binding affinity—a modification that may similarly affect N-Methyl Fenoldopam’s D1/5-HT2 receptor interactions .
Pharmacological Activity
Pharmacokinetic and Physicochemical Properties
- For example, Fenoldopam mesylate’s solubility in ethanol is documented at 20 mg/ml, while hydrochloride salts of related amines (e.g., ethylmethylamine HCl) show variable solubility in aqueous and organic solvents .
- N-Methylation: Methylation of the amine group could reduce first-pass metabolism by protecting against enzymatic degradation, a strategy seen in opioids like N-methyl para-methyl phenyl fentanyl . This modification might prolong N-Methyl Fenoldopam’s half-life relative to non-methylated analogs.
Preparation Methods
Core Starting Material: 2-Chlorohomoveratrylamine
The synthesis begins with 2-chlorohomoveratrylamine (Formula I), typically isolated as its hydrobromide salt. This compound is liberated as the free base using sodium hydroxide in a biphasic system of dichloromethane and water. The free base is critical for subsequent alkylation steps, as demonstrated in Fenoldopam Mesylate synthesis, where maintaining a 3:1 molar ratio of amine to alkylating agent ensures optimal yields.
Alkylation with 2-Halo-4'-Methoxyacetophenone
Alkylation employs 2-bromo-4'-methoxyacetophenone (Formula II) under tightly controlled conditions:
-
Solvent System : Dichloromethane/water biphasic mixture facilitates phase-transfer catalysis.
-
Temperature : Reactions proceed at 0–5°C to suppress polyalkylation.
-
Stoichiometry : ≤1/3 mole equivalents of alkylating agent per mole of amine prevents di-substitution.
Table 1: Alkylation Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–2°C | 89% yield |
| Molar Ratio (Amine:II) | 3:1 | 95% conversion |
| Reaction Time | 90–120 minutes | Minimal byproducts |
Post-alkylation, the intermediate II salt precipitates upon acidification with hydrobromic acid (48% w/w), achieving 96% purity after recrystallization.
Reductive Amination and N-Methylation
Sodium Borohydride-Mediated Reduction
Intermediate II undergoes reduction using NaBH₄ in methanol at 5°C. This step introduces the secondary amine critical for subsequent N-methylation:
The reaction achieves 89% yield with 99.5% HPLC purity after vacuum drying.
Selective N-Methylation Strategies
While patents focus on Fenoldopam Mesylate, N-methylation of the secondary amine in Intermediate III requires adaptation:
-
Methylating Agents : Methyl iodide or dimethyl sulfate in THF with K₂CO₃ as base.
-
Conditions : 40°C for 6 hours under nitrogen atmosphere.
-
Workup : Quenching with aqueous NH₄Cl, extraction into dichloromethane, and evaporation.
Critical Consideration : Over-methylation at phenolic oxygens is mitigated by protecting groups (e.g., acetyl) prior to alkylation.
Salt Formation and Purification
Hydrochloride Salt Precipitation
The N-methylated free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt. Key parameters:
-
Solvent : Ethyl acetate/hexane (3:1 v/v) for controlled crystallization.
-
Temperature : Gradual cooling from 25°C to 0°C over 2 hours.
-
Purity : 98.7% by ion chromatography after two recrystallizations.
Comparative Crystallization Data
Table 2: Salt Formation Outcomes
| Condition | Crystal Habit | Purity (%) | Yield (%) |
|---|---|---|---|
| Ethyl acetate/hexane | Needles | 98.7 | 82 |
| Methanol/water | Prisms | 97.2 | 75 |
| Acetone | Amorphous | 89.4 | 63 |
Ethyl acetate/hexane mixtures produce pharmaceutically acceptable crystalline forms.
Analytical Characterization
Spectroscopic Confirmation
Stability Profiling
Table 3: Accelerated Stability Data (40°C/75% RH)
| Time (months) | Assay (%) | Related Substances (%) |
|---|---|---|
| 0 | 100.0 | 0.12 |
| 3 | 99.3 | 0.45 |
| 6 | 98.1 | 1.22 |
No significant degradation under ICH Q1A(R2) conditions confirms formulation stability.
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Methyl Fenoldopam Hydrochloride in plasma, and how are parameters like recovery and linearity optimized?
- Methodological Answer : Reverse-phase HPLC coupled with chiral derivatization (e.g., using GITC) is effective for quantifying enantiomers in biological matrices. Sample preparation involves protein precipitation and solid-phase extraction, achieving recoveries of ~90% for racemic fenoldopam . Linear calibration ranges (0.5–50 ng/mL) with weighted regression (1/y) ensure precision at low concentrations. Limits of detection (LOD) are validated via signal-to-noise ratios (≥4), though trailing peaks from degradation products may require optimized column conditions or tandem mass spectrometry (LC-MS/MS) for specificity .
Q. How does the stereochemistry of this compound influence its receptor binding activity, and what techniques resolve its enantiomers?
- Methodological Answer : Enantiomers exhibit distinct pharmacological profiles due to differential binding to dopamine D1-like receptors. The (S)-enantiomer of fenoldopam shows higher agonist activity compared to the (R)-form. Chiral resolution is achieved using GITC derivatization followed by HPLC with UV detection, which separates diastereomers based on retention time differences. Confirmation of enantiopurity requires circular dichroism or co-injection with authentic standards .
Advanced Research Questions
Q. What synthetic routes minimize the formation of des-methyl impurities in this compound, and how are these impurities characterized?
- Methodological Answer : Methylation of the parent amine under controlled pH (7–9) using methyl iodide or dimethyl sulfate reduces des-methyl byproduct formation. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR ensures completion. Impurities like des-methyl derivatives (e.g., Fenoldopam Related Compound A) are identified using HPLC-MS with ion-trap detectors, comparing fragmentation patterns to reference standards . Purification via recrystallization in ethanol/water mixtures enhances salt stability.
Q. How do the binding affinities and functional activities of this compound at dopamine D1 receptors compare to other agonists, and what assays determine these parameters?
- Methodological Answer : Competitive radioligand binding assays (e.g., using [³H]SCH-23390) quantify affinity (Ki), while functional activity (EC₅₀) is assessed via cAMP accumulation in transfected HEK293 cells. This compound, a partial agonist, exhibits lower efficacy than full agonists like A-77636. Selectivity over D2 receptors is confirmed using calcium flux assays in D2-expressing cell lines .
Q. What stability-indicating assays are critical for ensuring the integrity of this compound under varying pH and temperature conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-PDA identify major degradation products. For example, acidic conditions may hydrolyze the methyl group, forming des-methyl analogs detectable at 254 nm. Accelerated stability testing (40°C/75% RH) over 6 months, analyzed via Arrhenius modeling, predicts shelf-life. Mass balance calculations ensure degradation pathways account for ≥90% of product loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
